molecular formula C6Cl5NOS B14714792 1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 21250-29-3

1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene

Cat. No.: B14714792
CAS No.: 21250-29-3
M. Wt: 311.4 g/mol
InChI Key: RZLMRYSWBFQWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of five chlorine atoms and a sulfur-containing functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the chlorination of a suitable precursor compound, followed by the introduction of the sulfur-containing functional group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals like chlorine gas.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur-containing group to thiols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentachlorobenzene: Lacks the sulfur-containing functional group, making it less reactive in certain types of reactions.

    1,2,3,4,5-Hexachlorobenzene: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.

    1,2,3,4,5-Pentachloro-6-methoxybenzene: Contains a methoxy group instead of the sulfur-containing group, leading to different reactivity and applications.

Uniqueness

1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both chlorine atoms and a sulfur-containing functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

21250-29-3

Molecular Formula

C6Cl5NOS

Molecular Weight

311.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(sulfinylamino)benzene

InChI

InChI=1S/C6Cl5NOS/c7-1-2(8)4(10)6(12-14-13)5(11)3(1)9

InChI Key

RZLMRYSWBFQWAG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=S=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.